5-(2-(4',5-Bis(pyridin-2-ylsulfamoyl)biphenyl-2-yl)diazenyl)-2-hydroxybenzoic acid
Description
The compound is a complex organic molecule with multiple functional groups, including a biphenyl group, a diazenyl group, a hydroxy group, and a carboxylic acid group . The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the biphenyl group could be formed through a coupling reaction such as the Suzuki-Miyaura reaction . The diazenyl group could be introduced through a diazotization reaction, and the carboxylic acid group could be formed through an oxidation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings. The biphenyl group would likely introduce a degree of rigidity into the structure, while the diazenyl group could potentially introduce some conformational flexibility .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the diazenyl group could potentially undergo reduction reactions, while the carboxylic acid group could participate in acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group could make the compound acidic, while the biphenyl group could make the compound relatively non-polar .Future Directions
Properties
IUPAC Name |
2-hydroxy-5-[[4-(pyridin-2-ylsulfamoyl)-2-[4-(pyridin-2-ylsulfamoyl)phenyl]phenyl]diazenyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22N6O7S2/c36-26-14-9-20(17-24(26)29(37)38)32-33-25-13-12-22(44(41,42)35-28-6-2-4-16-31-28)18-23(25)19-7-10-21(11-8-19)43(39,40)34-27-5-1-3-15-30-27/h1-18,36H,(H,30,34)(H,31,35)(H,37,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNQGJSSMSGNMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)C3=C(C=CC(=C3)S(=O)(=O)NC4=CC=CC=N4)N=NC5=CC(=C(C=C5)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22N6O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1391062-37-5 | |
Record name | 5-(2-(4',5-Bis(pyridin-2-ylsulfamoyl)biphenyl-2-yl)diazenyl)-2-hydroxybenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391062375 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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